3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)-

Description

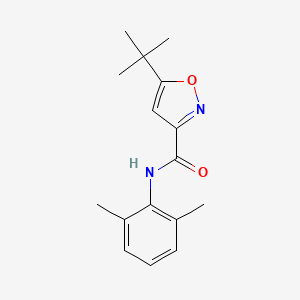

The compound 3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- (CAS: 130403-03-1) is a substituted isoxazole derivative with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol . Structurally, it features a 5-(tert-butyl) substituent on the isoxazole ring and an N-(2,6-dimethylphenyl) carboxamide group. Key identifiers include:

Properties

IUPAC Name |

5-tert-butyl-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10-7-6-8-11(2)14(10)17-15(19)12-9-13(20-18-12)16(3,4)5/h6-9H,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEAWCUISCPFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926725 | |

| Record name | 5-tert-Butyl-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130402-98-1 | |

| Record name | 3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130402981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Introduction of Substituents: The 5-(1,1-dimethylethyl) and N-(2,6-dimethylphenyl) groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Catalysts: Such as Lewis acids to facilitate the cycloaddition and substitution reactions.

Purification Techniques: Including crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- is an isoxazole derivative with a variety of potential applications in scientific research. This compound features an isoxazole ring and a carboxamide functional group, with a tert-butyl group at the 5-position and a dimethylphenyl group at the nitrogen position.

General Information

- Chemical Name: 3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)-

- CAS No.: 130402-98-1

- Molecular Formula: C16H20N2O2

- Molecular Weight: 272.347

Potential Applications

3-Isoxazolecarboxamide derivatives have potential applications in various fields. Molecular docking studies suggest high binding affinities to biological targets like cyclooxygenase enzymes, involving hydrogen bonding and hydrophobic interactions. The tert-butyl and dimethylphenyl groups contribute to its distinct pharmacological profile, influencing its solubility and interaction with biological targets.

Related Isoxazole Derivatives

Several compounds share structural similarities with 3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)-, displaying a range of biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)- | Methoxy group instead of tert-butyl | Analgesic activity |

| 4-Isoxazolecarboxamide | Different heterocyclic structure | Anticancer properties |

| 5-(alkylamino)-4-aryl-3-isoxazolecarboxamides | Varied alkyl substitutions | Antinociceptive effects |

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Lipophilicity (XLogP3)

Steric and Electronic Effects

Polar Surface Area (TPSA)

All compounds share a TPSA of ~58.7 Ų, indicating similar hydrogen-bonding capacity, likely due to conserved carboxamide and heterocyclic oxygen functionalities .

Research Implications and Data Gaps

- Biological Activity : While structural data are available, evidence lacks explicit biological or pesticidal activity studies for these compounds. Comparative analyses with urea-based herbicides (e.g., diuron, linuron ) suggest that isoxazolecarboxamides may target similar pathways but with improved selectivity due to substituent modifications.

- Synthetic Feasibility : The tert-butyl group in the target compound may enhance metabolic stability but complicate synthesis due to steric bulk .

- Data Limitations : Physical properties (e.g., melting point, solubility) are unreported for most analogs, highlighting the need for further experimental characterization.

Biological Activity

3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- (CAS No. 130402-98-1) is a compound belonging to the isoxazole family. Its unique structure features an isoxazole ring and a carboxamide functional group, which are known for their diverse biological activities. This compound specifically includes a tert-butyl group at the 5-position and a dimethylphenyl group at the nitrogen position, potentially influencing its pharmacological properties.

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.35 g/mol

- Structure : Contains an isoxazole ring with a tert-butyl and dimethylphenyl substituents.

Molecular Docking Studies

Molecular docking studies have demonstrated that isoxazole derivatives can exhibit high binding affinities to biological targets such as cyclooxygenase enzymes. These interactions typically involve hydrogen bonding and hydrophobic interactions that stabilize the ligand within the binding site. The unique substituents in 3-Isoxazolecarboxamide may enhance its interaction profile compared to other similar compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of isoxazole derivatives indicates that variations in substituents can significantly affect biological activity. For instance, the introduction of different groups at the para-position of phenyl rings has been shown to influence the inhibitory activity against chitin synthesis in certain insect species . The hydrophobicity and electronic effects of these substituents play crucial roles in determining the efficacy of these compounds.

Table: Comparison of Isoxazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Isoxazolecarboxamide, N-(4-methoxyphenyl) | Methoxy group instead of tert-butyl | Analgesic activity |

| 4-Isoxazolecarboxamide | Different heterocyclic structure | Anticancer properties |

| 5-(alkylamino)-4-aryl-3-isoxazolecarboxamides | Varied alkyl substitutions | Antinociceptive effects |

| 3-Isoxazolecarboxamide, 5-(1,1-dimethylethyl)-N-(2,6-dimethylphenyl)- | Tert-butyl and dimethylphenyl groups | Potential antibacterial activity |

Study on Chitin Synthesis Inhibition

A quantitative structure–activity relationship (QSAR) study explored various isoxazoles' effects on chitin synthesis inhibition in Chilo suppressalis. The results indicated that certain substituents enhanced the activity while others reduced it. For example, halogen substitutions improved activity, whereas bulky groups like tert-butyl were found to be detrimental . This highlights the importance of molecular structure in determining biological efficacy.

Future Research Directions

Given the preliminary findings regarding related compounds, further research into 3-Isoxazolecarboxamide's biological activities is essential. Investigations could include:

- In vitro and in vivo studies : To assess antibacterial efficacy against various pathogens.

- Pharmacokinetic studies : To understand absorption, distribution, metabolism, and excretion (ADME) properties.

- Mechanistic studies : To elucidate the specific pathways through which this compound exerts its biological effects.

Q & A

Q. What are the key considerations for synthesizing 3-Isoxazolecarboxamide derivatives, and how can reaction yields be optimized?

Synthesis of isoxazolecarboxamide derivatives typically involves coupling isoxazole-3-carboxylic acid with substituted anilines using carbodiimide-based coupling agents (e.g., DCC or EDC). For the target compound, substituents like the 5-(1,1-dimethylethyl) group and the 2,6-dimethylphenyl moiety may influence steric hindrance during amide bond formation. To optimize yields:

- Use high-purity reagents and dry solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to identify incomplete coupling.

- Purify via column chromatography with gradients of ethyl acetate/hexane to separate unreacted starting materials (e.g., yields for similar compounds range from 18–35% due to steric effects) .

Q. How can structural characterization of this compound be performed to confirm its identity?

A multi-technique approach is critical:

- NMR spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet; aromatic protons from the 2,6-dimethylphenyl group at δ ~7.0–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ for similar compounds: 347.0593; observed: 347.0599) .

- Melting point analysis : Compare with literature values to assess purity (e.g., decomposition points ~214–216°C for related amides) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on target-agnostic assays:

- Mitochondrial assays : Test effects on mitochondrial membrane potential using Rh123 fluorescence in isolated mouse liver mitochondria (protocols involve treating mitochondria with 1% DMSO vehicle and monitoring ΔΨm collapse) .

- Cytotoxicity profiling : Use immortalized cell lines (e.g., HEK293) with MTT assays at concentrations ≤10 μM to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Kinetic assays : Perform time-dependent inhibition studies with purified enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Monitor activity loss pre/post compound incubation .

- Molecular docking : Use X-ray crystallography or cryo-EM structures of homologous proteins to model binding poses. Prioritize residues near the tert-butyl group for mutagenesis validation .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to identify enthalpic/entropic contributions .

Q. What strategies resolve contradictions in activity data across different experimental models?

Discrepancies (e.g., high activity in vitro vs. low efficacy in vivo) may arise from pharmacokinetic limitations:

- Solubility assessment : Measure aqueous solubility via shake-flask method; if <1 μM, consider prodrug strategies (e.g., esterification of the carboxamide) .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP-mediated oxidation of the tert-butyl group) .

- Tissue distribution studies : Use radiolabeled compound in rodent models to assess bioavailability and brain penetration .

Q. How can structural modifications improve selectivity while retaining potency?

- SAR-guided design : Replace the 2,6-dimethylphenyl group with bulkier substituents (e.g., 2,6-diisopropyl) to enhance steric exclusion from off-target pockets.

- Bioisosteric replacement : Substitute the isoxazole ring with 1,2,4-oxadiazole to modulate electronic properties without altering H-bonding capacity .

- Fragment-based screening : Identify minimal pharmacophores via X-ray fragment screening to prioritize core modifications .

Methodological and Theoretical Considerations

Q. How should researchers integrate computational and experimental data to guide optimization?

- Free energy perturbation (FEP) : Calculate relative binding affinities for proposed analogs to prioritize synthesis .

- ADMET prediction : Use tools like SwissADME to filter compounds with poor permeability (e.g., TPSA >90 Ų) or CYP inhibition risks .

- Experimental validation loop : Iterate between computational predictions and empirical testing (e.g., IC50 determination) to refine models .

Q. What frameworks ensure rigorous analysis of dose-response relationships in complex assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.